2-[4-(trifluoromethoxy)benzamido]benzoic acid
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Overview
Description
2-[4-(trifluoromethoxy)benzamido]benzoic acid is a chemical compound with the molecular formula C15H10F3NO4 and a molecular weight of 325.24 g/mol This compound is characterized by the presence of a trifluoromethoxy group attached to a benzamido moiety, which is further connected to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethoxy)benzamido]benzoic acid typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques. The use of continuous flow reactors and in-line monitoring systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethoxy)benzamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
2-[4-(trifluoromethoxy)benzamido]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethoxy)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzoic acid
- 2-(trifluoromethoxy)benzoic acid
- 4-(trifluoromethoxy)benzaldehyde
Uniqueness
2-[4-(trifluoromethoxy)benzamido]benzoic acid is unique due to the presence of both the trifluoromethoxy and benzamido groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential therapeutic applications .
Properties
CAS No. |
1053976-41-2 |
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Molecular Formula |
C15H10F3NO4 |
Molecular Weight |
325.2 |
Purity |
95 |
Origin of Product |
United States |
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